molecular formula C5H4Cl2N4O2 B8500297 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine

Cat. No.: B8500297
M. Wt: 223.01 g/mol
InChI Key: IMNNQSYNWZHITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a nitro group at position 5, and a methylamino group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine typically involves multiple steps One common method starts with the nitration of 2,4-dichloropyrimidine to introduce the nitro group at position 5The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yields and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Safety measures are also critical, given the potential hazards associated with the reagents and intermediates used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of 2,4-Dichloro-5-amino-6-methylaminopyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, while the chlorine atoms and methylamino group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-5-nitropyrimidine: Lacks the methylamino group at position 6.

    2,4-Dichloro-6-methylaminopyrimidine: Lacks the nitro group at position 5.

    5-Nitro-6-methylaminopyrimidine: Lacks the chlorine atoms at positions 2 and 4.

Uniqueness

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methylamino) groups allows for a diverse range of chemical transformations and interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C5H4Cl2N4O2

Molecular Weight

223.01 g/mol

IUPAC Name

2,6-dichloro-N-methyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C5H4Cl2N4O2/c1-8-4-2(11(12)13)3(6)9-5(7)10-4/h1H3,(H,8,9,10)

InChI Key

IMNNQSYNWZHITA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2 M solution of methylamine and triethylamine (1.8 mL) in THF (4.6 mL) were added to a solution of 2,4,6-trichloro-5-nitropyrimidine (2 g) in THF (30 mL) under ice-cooling, and the mixture was stirred for 1 hour under ice-cooling. After water was added to the reaction mixture, extraction thereof was performed using EtOAc, and the extract was washed with water and saturated brine. The organic layer was dried over MgSO4 and filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (Hex:EtOAc=99:1 to 90:10), whereby 2,6-dichloro-N-methyl-5-nitropyrimidine-4-amine (680 mg) was obtained as a pale yellow solid.
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